molecular formula C8H10OS B8750585 4-Methyl-2-(methylthio)phenol CAS No. 7431-33-6

4-Methyl-2-(methylthio)phenol

Cat. No. B8750585
CAS RN: 7431-33-6
M. Wt: 154.23 g/mol
InChI Key: AIPNNWIVRIENTH-UHFFFAOYSA-N
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Patent
US04792633

Procedure details

p-Cresol (1.2 g, 0.01 mole), para-(methylthio)phenol (3.0 g, 0.02 mole), and H ELZ-20 from Example 27 (1.0 g) were combined and heated at 176° C. for 14 hours. The mixture was cooled to room temperature and filtered. The catalyst was washed several times with ether. The filtrate and ether washings were combined, and volatiles were removed on a rotary flash evaporator. GC analysis indicated the presence of 2-methylthio-4-methylphenol (0.9 g, 56% yield).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example 27
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[CH3:9][S:10]C1C=CC(O)=CC=1>>[CH3:9][S:10][C:1]1[CH:2]=[C:3]([CH3:8])[CH:4]=[CH:5][C:6]=1[OH:7]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)O
Step Three
Name
Example 27
Quantity
1 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
176 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The catalyst was washed several times with ether
CUSTOM
Type
CUSTOM
Details
volatiles were removed on a rotary flash evaporator

Outcomes

Product
Name
Type
product
Smiles
CSC1=C(C=CC(=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.